

Technical Guide: ^1H NMR Spectrum of Methyl 1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: methyl 1H-indazole-3-carboxylate

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This technical guide provides a comprehensive overview of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **methyl 1H-indazole-3-carboxylate**. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's structure with corresponding proton assignments.

Data Presentation

The ^1H NMR spectral data for **methyl 1H-indazole-3-carboxylate**, acquired in deuterated dimethyl sulfoxide (DMSO-d6) on a 300 MHz spectrometer, is summarized below.^[1] The table details the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal, the coupling constants (J) in Hertz (Hz), and the integration value, which corresponds to the number of protons responsible for the signal.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
13.91	Singlet (s)	-	1H	N-H
8.06	Doublet (d)	8.2 Hz	1H	Ar-H
7.65	Doublet (d)	8.4 Hz	1H	Ar-H
7.44	Doublet of doublets of doublets (ddd)	8.3, 6.9, 1.1 Hz	1H	Ar-H
7.30	Doublet of doublets (dd)	7.9, 6.9, 0.9 Hz	1H	Ar-H
3.92	Singlet (s)	-	3H	-OCH ₃

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of **methyl 1H-indazole-3-carboxylate**.

1. Sample Preparation:

- Weigh approximately 5-25 mg of **methyl 1H-indazole-3-carboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[\[2\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[3\]](#)[\[4\]](#) The final sample height in the tube should be approximately 4-5 cm.[\[3\]](#)

2. NMR Data Acquisition:

- The ¹H NMR spectrum is recorded on a 300 MHz (or higher field) NMR spectrometer.[\[1\]](#)

- The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium signal of the DMSO-d6 solvent.
- The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- The ^1H NMR spectrum is acquired at room temperature.
- The chemical shifts are referenced to the residual solvent peak of DMSO-d6 ($\delta \sim 2.50$ ppm).

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts of the peaks are calibrated using the residual solvent signal.
- The peaks are integrated to determine the relative number of protons for each signal.
- The multiplicities and coupling constants are measured and reported.

Visualization

The following diagram illustrates the chemical structure of **methyl 1H-indazole-3-carboxylate** with the proton environments labeled. The corresponding ^1H NMR signals are assigned to these protons.

Caption: Structure of **methyl 1H-indazole-3-carboxylate** with ^1H NMR assignments.

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